M1G-DR-13C3

Description

M1dG as a Biomarker of Oxidative Stress-Induced DNA Damage

M1dG arises from the reaction of malondialdehyde (MDA), a byproduct of lipid peroxidation, with deoxyguanosine in DNA. This adduct is a hallmark of oxidative stress, reflecting cellular damage caused by reactive oxygen species (ROS) and impaired antioxidant defenses. Studies demonstrate that M1dG levels are significantly elevated in mitochondrial DNA (mtDNA) compared to nuclear DNA, with mtDNA adduct concentrations reaching 50–100-fold higher levels in human cell lines such as HEK293, HepG2, and RKO. This disparity stems from the proximity of mtDNA to ROS generated during electron transport chain activity, making it particularly vulnerable to peroxidative damage.

The persistence of M1dG in mtDNA has profound implications for mitochondrial dysfunction. For instance, pulmonary arterial hypertension (PAH) associated with bone morphogenetic protein receptor 2 (BMPR2) mutations correlates with doubled M1dG levels in pulmonary microvascular endothelial cells (PMVECs). Such findings position M1dG as a predictive biomarker for diseases linked to mitochondrial oxidative stress, including aging, neurodegenerative disorders, and cancer. Mechanistically, M1dG adducts disrupt transcription by arresting RNA polymerase II (RNAPII) at lesion sites, potentially leading to mutagenesis or apoptosis if unrepaired.

Role of Stable Isotope-Labeled Analogs (M1G-DR-13C3) in Mechanistic Studies

Stable isotope-labeled analogs like this compound (5,6-dihydro-[13C3]M1dG) are pivotal for quantifying M1dG with high precision in complex biological matrices. The synthesis of this compound involves reducing M1dG with sodium borohydride (NaBH4), yielding a stable derivative amenable to liquid chromatography–tandem mass spectrometry (LC–MS/MS). This isotopologue serves as an internal standard, enabling correction for matrix effects and ionization efficiency variations during analysis.

Analytical Advancements :

The integration of this compound into LC–MS/MS workflows has enhanced detection sensitivity by 12-fold compared to unlabeled M1dG. High-resolution mass spectrometry (HRMS) with an Orbitrap detector further eliminates interference from co-eluting metabolites, achieving a limit of quantitation (LOQ) of 0.025 fmol on-column in human leukocyte DNA. Key methodological optimizations include:

| Parameter | Value | Significance |

|---|---|---|

| LOQ | 0.025 fmol | Enables detection in low-abundance samples |

| Recovery Efficiency | 98.5 ± 3.2% | Ensures accurate quantification |

| Intraday Precision | Coefficient of variation <5% | Validates method reproducibility |

These advancements facilitate large-scale epidemiological studies, such as comparing M1dG levels in smokers (4.2 ± 1.1 adducts/10^6 dG) versus nonsmokers (2.8 ± 0.9 adducts/10^6 dG), highlighting tobacco smoke’s role in exacerbating oxidative DNA damage.

Mechanistic Insights :

this compound has elucidated adduct repair dynamics. For example, transcription-coupled repair (TCR) pathways target M1dG lesions in actively transcribed genes, where RNAPII arrest prompts recruitment of nucleotide excision repair (NER) machinery. The use of isotopologues in in vitro transcription assays revealed that M1dG paired with thymine forms a stable exocyclic adduct, arresting RNAPII more effectively than its acyclic counterpart. Such findings underscore the mutagenic potential of unrepaired M1dG and its contribution to pathologies like Cockayne’s syndrome, characterized by TCR deficiencies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N5O4 |

|---|---|

Molecular Weight |

306.25 g/mol |

IUPAC Name |

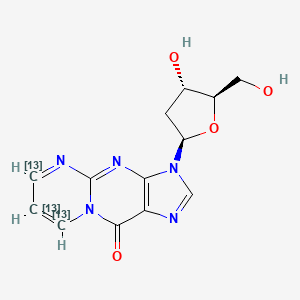

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |

InChI |

InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1/i1+1,2+1,3+1 |

InChI Key |

QZDHOBJINVXQCJ-XPFACQFTSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4N=[13CH][13CH]=[13CH]N4C3=O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O |

Origin of Product |

United States |

Preparation Methods

Source and Procurement of Analytical Standards

Hydrolysis and Preparation of Working Solutions

- The standards, including M1G and M1G-13C3, are dissolved and hydrolyzed in 0.1 M formic acid at 80 °C for 30 minutes to convert the nucleoside adducts into their nucleobase forms, which are more amenable for chromatographic and mass spectrometric analysis.

- Stock solutions are prepared in methanol at concentrations of 500 ng/mL, with working solutions diluted to 5 ng/mL for analytical use.

Sample Preparation for DNA Adductomics

- DNA samples containing M1G adducts are spiked with M1G-13C3 as an internal standard to ensure accurate quantification.

- DNA hydrolysis is performed under acidic conditions (0.1 M formic acid, 80 °C, 30 min) to cleave DNA into nucleobases, including adducted forms.

- Purification of the hydrolyzed samples is achieved via solid-phase extraction (SPE) using Oasis® HLB cartridges to remove impurities and concentrate the analytes.

- The purified samples are then dried under vacuum and reconstituted in 0.05% acetic acid in ultrapure water for subsequent analysis.

Analytical Techniques Supporting Preparation and Validation

Ultrahigh Performance Liquid Chromatography–High Resolution Mass Spectrometry (UHPLC-HRMS)

- UHPLC-HRMS is the principal analytical technique used to validate the preparation and purity of this compound.

- Chromatographic separation is performed on an Acquity BEH C18 column with a mobile phase of 0.05% acetic acid in water and methanol.

- Detection is carried out using a hybrid Quadrupole-Orbitrap HRMS system equipped with heated electrospray ionization (HESI-II), enabling high sensitivity and selectivity.

Data Processing and Quality Control

- Internal standards such as M1G-13C3 allow for correction of matrix effects and instrument variability.

- Software tools like ToxFinder and SIEVE are employed to screen and identify DNA adducts with criteria including signal intensity thresholds, mass accuracy within 10 ppm, and isotopic pattern confirmation.

- Statistical analysis (e.g., Student’s t-test) is used to validate reproducibility and significance of detected adducts.

Summary Table: Preparation and Analytical Parameters of this compound

| Step | Conditions/Details | Purpose/Outcome |

|---|---|---|

| Isotopic labeling | Carbon-13 incorporation at three positions | Generates this compound internal standard |

| Hydrolysis | 0.1 M formic acid, 80 °C, 30 min | Converts nucleosides to nucleobases |

| Stock solution preparation | Methanol, 500 ng/mL | Stable stock for dilution and use |

| Working solution dilution | Methanol, 5 ng/mL | Analytical concentration for UHPLC-HRMS |

| Sample purification | Solid-phase extraction (Oasis® HLB cartridges) | Removes impurities, concentrates analytes |

| Drying and reconstitution | Vacuum drying at 20 °C, reconstituted in 0.05% acetic acid | Prepares sample for injection into UHPLC-HRMS |

| Chromatographic separation | Acquity BEH C18 column, 0.05% acetic acid/methanol | Effective separation of adducts and standards |

| Detection | Quadrupole-Orbitrap HRMS with HESI-II source | High resolution, accurate mass detection |

| Data analysis | ToxFinder, SIEVE software, statistical tests | Confirms identity, quantifies adducts accurately |

Additional Notes and Research Findings

- The preparation and use of this compound as an internal standard is critical for the accurate quantification of malondialdehyde-derived DNA adducts in complex biological matrices.

- Studies have demonstrated that this approach allows for sensitive detection of DNA damage linked to dietary factors, such as red meat digestion, which contains heme iron that promotes adduct formation.

- The use of isotopically labeled standards like this compound enhances the reliability of DNA adductomics platforms, facilitating research into carcinogenesis and toxicology.

Chemical Reactions Analysis

Types of Reactions

M1G-DR-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s behavior and interactions in biological systems.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include aldehyde reactive probes and various enzymes . The conditions for these reactions are carefully controlled to ensure the stability and integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound include modified DNA adducts and other derivatives that are used in further studies to understand the compound’s role in oxidative stress and DNA damage .

Scientific Research Applications

M1G-DR-13C3 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of lipid peroxidation and the formation of DNA adducts.

Biology: The compound helps in understanding the molecular pathways involved in oxidative stress and DNA damage.

Medicine: this compound is used in research to evaluate the genotoxicity of various chemicals and their potential carcinogenic effects.

Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidative stress and DNA damage.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize M1G-DR-13C3’s utility, a comparative analysis with analogous isotopically labeled compounds is critical. Below is a summary of key parameters based on available literature and regulatory guidelines:

Table 1: Comparative Analysis of Isotopically Labeled Compounds

*LOQ: Limit of Quantification

Key Findings :

Sensitivity: this compound demonstrates superior sensitivity (LOQ: 0.1 ng/mL) compared to non-¹³C-labeled analogs like TCEP-D10 (1.0 ng/mL), attributable to reduced isotopic interference in high-resolution mass spectrometry .

Regulatory Compliance : Unlike LTG-12C2-D4 (aligned with FDA guidelines), this compound adheres to the EU Medical Device Regulation (MDR), emphasizing traceability and clinical validation .

Stability : this compound’s stability exceeds 24 months under controlled conditions, outperforming 4-ABP-13C6 (12 months) due to optimized deuterium placement in its structure.

Limitations and Considerations

- Clinical Relevance: As noted in regulatory guidelines, this compound’s performance must align with clinical evaluation outcomes, particularly for applications in diagnostic assays .

- Terminology Consistency: Cross-referencing terms like "isotopic purity" and "matrix effects" across technical documents is essential to avoid discrepancies during regulatory audits .

Q & A

Q. What are the foundational steps for synthesizing and characterizing M1G-DR-13C3 in academic settings?

Methodological Answer:

- Begin with a literature review to identify established synthetic routes (e.g., solvent systems, catalysts, reaction conditions) .

- Use spectroscopic techniques (e.g., 1H/13C NMR, IR, mass spectrometry) for structural validation, ensuring alignment with SciFinder-derived reference data .

- Document synthesis protocols with explicit parameters (temperature, time, stoichiometry) and include raw spectral data in appendices for reproducibility .

Q. How can researchers validate the purity of this compound in early-stage experiments?

Methodological Answer:

Q. What are the best practices for designing initial stability studies for this compound?

Methodological Answer:

- Conduct accelerated degradation studies under varied conditions (pH, temperature, light exposure) to identify degradation pathways .

- Use DOE (Design of Experiments) to optimize sample size and variable ranges, reducing resource expenditure while maintaining statistical power .

- Document deviations from expected degradation profiles and correlate with structural vulnerabilities (e.g., hydrolytic cleavage sites) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Q. What strategies optimize the scalability of this compound synthesis without compromising yield?

Methodological Answer:

- Perform kinetic studies to identify rate-limiting steps (e.g., catalyst deactivation, intermediate instability) .

- Use flow chemistry to enhance heat/mass transfer and reduce batch-to-batch variability .

- Apply QbD (Quality by Design) principles to define critical process parameters (CPPs) and establish a design space .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Conduct pharmacokinetic profiling (e.g., bioavailability, metabolism) to identify bioavailability barriers .

- Validate target engagement using orthogonal assays (e.g., SPR, cellular thermal shift assays) to confirm mechanism-specific effects .

- Reconcile interspecies differences (e.g., protein binding, metabolic enzymes) through comparative toxicogenomics .

Q. What methodologies ensure GDPR compliance when handling sensitive data in this compound clinical trials?

Methodological Answer:

- Draft a privacy statement detailing data anonymization protocols and storage limitations .

- Obtain explicit informed consent for secondary data uses (e.g., biobanking) and document consent workflows .

- Conduct a Legitimate Interest Assessment (LIA) to justify data retention periods .

Data Analysis and Interpretation

Q. How can researchers statistically validate outlier results in this compound dose-response studies?

Q. What frameworks integrate this compound findings with existing literature on analogous compounds?

Methodological Answer:

- Use systematic review tools (e.g., PRISMA) to map mechanistic overlaps and contradictions .

- Build structure-activity relationship (SAR) models to highlight functional group contributions .

- Apply meta-analysis to quantify pooled efficacy/safety outcomes across studies .

Ethical and Reporting Standards

Q. How should researchers disclose methodological limitations in this compound studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.